molecular formula C42H78N6O6Tc B119019 Hexakis(ethoxyisobutylisonitrile)technetium(I) CAS No. 157409-47-7

Hexakis(ethoxyisobutylisonitrile)technetium(I)

Numéro de catalogue B119019
Numéro CAS: 157409-47-7
Poids moléculaire: 862 g/mol
Clé InChI: GMUYKWXHRFCGHU-KTTJZPQESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Hexakis(ethoxyisobutylisonitrile)technetium(I) is a radioactive compound that has gained significant attention in the field of nuclear medicine. It is a radiopharmaceutical that is used in diagnostic imaging procedures to detect and monitor various medical conditions. The compound is also known as Tc-99m-Hynic and is synthesized using a complex method that involves various chemical reactions.

Mécanisme D'action

The mechanism of action of Hexakis(ethoxyisobutylisonitrile)technetium(I) is based on the principle of selective accumulation in target tissues. The compound is taken up by cells in the body that have a high metabolic rate, such as cancer cells, and accumulates in these tissues. The radioactive decay of the compound emits gamma rays that are detected by a gamma camera, which creates an image of the target tissue. The compound has a short half-life of 6 hours, which limits the exposure of the patient to radiation.

Effets Biochimiques Et Physiologiques

Hexakis(ethoxyisobutylisonitrile)technetium(I) has been shown to have minimal biochemical and physiological effects on the body. The compound is rapidly cleared from the body through the urinary system and does not accumulate in the body. The radiation exposure from the compound is also minimal and well within safe limits.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using Hexakis(ethoxyisobutylisonitrile)technetium(I) in lab experiments include its high specificity and sensitivity for detecting target tissues. The compound is also easy to prepare and has a short half-life, which allows for quick imaging studies. The limitations of the compound include its high cost and the need for specialized equipment to perform imaging studies.

Orientations Futures

The future directions for the use of Hexakis(ethoxyisobutylisonitrile)technetium(I) in medical research include the development of new imaging agents that are more specific and sensitive for detecting target tissues. The use of the compound in combination with other imaging agents and drugs is also an area of research interest. The development of new imaging techniques that can provide higher resolution and more detailed images is also an area of focus.
Conclusion:
In conclusion, Hexakis(ethoxyisobutylisonitrile)technetium(I) is a radiopharmaceutical that has significant applications in diagnostic imaging and medical research. The compound is synthesized using a complex method and has minimal biochemical and physiological effects on the body. The compound has advantages and limitations for lab experiments, and future directions for its use include the development of new imaging agents and techniques. The use of Hexakis(ethoxyisobutylisonitrile)technetium(I) in medical research has the potential to lead to the development of new diagnostic and therapeutic strategies for various medical conditions.

Méthodes De Synthèse

The synthesis of Hexakis(ethoxyisobutylisonitrile)technetium(I) involves the reaction of pertechnetate with a precursor molecule containing a hydrazine group. The reaction results in the formation of a hydrazine complex, which is then reacted with HYNIC (6-hydrazinonicotinic acid) to form the final product. The compound is then purified using high-performance liquid chromatography (HPLC) to remove any impurities. The synthesis process is complex and requires a high level of expertise to ensure the final product is of high purity and quality.

Applications De Recherche Scientifique

Hexakis(ethoxyisobutylisonitrile)technetium(I) is widely used in diagnostic imaging procedures such as single-photon emission computed tomography (SPECT). It is used to detect and monitor various medical conditions such as cancer, cardiovascular disease, and neurological disorders. The compound is also used in research studies to investigate the mechanism of action of various drugs and to study the physiological effects of certain medical conditions.

Propriétés

Numéro CAS

157409-47-7

Nom du produit

Hexakis(ethoxyisobutylisonitrile)technetium(I)

Formule moléculaire

C42H78N6O6Tc

Poids moléculaire

862 g/mol

Nom IUPAC

2-ethoxy-1-isocyano-2-methylpropane;technetium-99

InChI

InChI=1S/6C7H13NO.Tc/c6*1-5-9-7(2,3)6-8-4;/h6*5-6H2,1-3H3;/i;;;;;;1+1

Clé InChI

GMUYKWXHRFCGHU-KTTJZPQESA-N

SMILES isomérique

CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].[99Tc]

SMILES

CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].[Tc]

SMILES canonique

CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].[Tc]

Synonymes

hexakis(ethoxyisobutylisonitrile)technetium(I)
Tc(2-ethoxy-2-methyl-1-isocyanopropane)6
Tc-99m EIBI
technetium Tc 99m ethoxyisobutylisonitrile
technetium(2-ethoxy-2-methyl-1-isocyanopropane)6

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.